molecular formula C21H26ClN3O2 B500348 N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 890600-38-1

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No. B500348
CAS RN: 890600-38-1
M. Wt: 387.9g/mol
InChI Key: DJAXBCUNUUPYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide, also known as CDM-2, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. In neurological disorder research, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with various molecular targets, including the proteasome, NF-κB, and histone deacetylases (HDACs). N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide also inhibits the activation of NF-κB, a transcription factor involved in inflammatory responses, leading to the reduction of pro-inflammatory cytokine production. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to inhibit the activity of HDACs, leading to the modulation of gene expression and the potential for epigenetic therapy.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth. In inflammation research, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to reduce pro-inflammatory cytokine production and inhibit the activation of NF-κB, leading to the reduction of inflammation. In neurological disorder research, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide research, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other areas of scientific research, and the determination of its safety and efficacy in humans. Additionally, future research may focus on the identification of molecular targets and pathways involved in N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide's mechanism of action, as well as the development of new derivatives and analogs with improved pharmacological properties.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves its interaction with various molecular targets, leading to its biochemical and physiological effects. While there are advantages to using N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide in lab experiments, there are also limitations, and further research is needed to determine its safety and efficacy in humans. Overall, N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has the potential to be a valuable tool in scientific research and the development of new therapies.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoacetophenone, followed by the reaction of the resulting intermediate with 2,3-dimethylphenylpiperazine. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-15-5-4-6-19(16(15)2)25-11-9-24(10-12-25)14-21(26)23-18-13-17(22)7-8-20(18)27-3/h4-8,13H,9-12,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXBCUNUUPYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

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